![molecular formula C7H9ClN4O B13773020 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 90065-70-6](/img/structure/B13773020.png)
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
化学反应分析
Types of Reactions
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
科学研究应用
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential in treating diseases such as cancer and tuberculosis.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
相似化合物的比较
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and is also used as a kinase inhibitor.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity against Mycobacterium tuberculosis.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in various synthetic applications.
Uniqueness
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
90065-70-6 |
|---|---|
分子式 |
C7H9ClN4O |
分子量 |
200.62 g/mol |
IUPAC 名称 |
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c1-11-5-4(2-3-9-5)6(12)10-7(11)8;/h2-3,9H,1H3,(H2,8,10,12);1H |
InChI 键 |
FJSMEYHKZIROCT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CN2)C(=O)N=C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



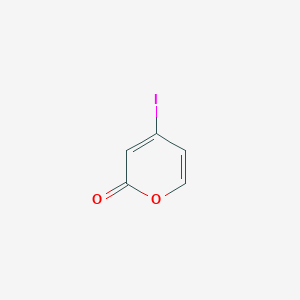

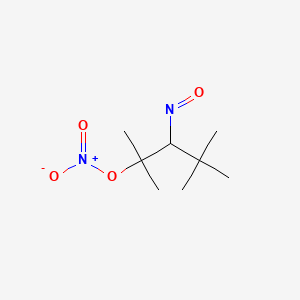


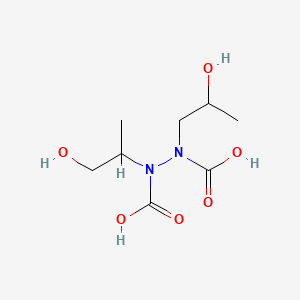
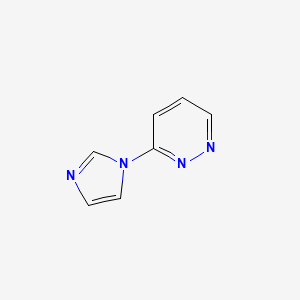

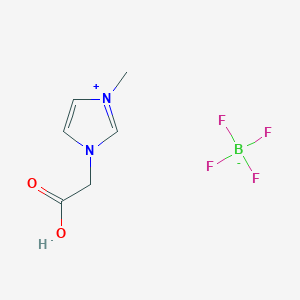
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

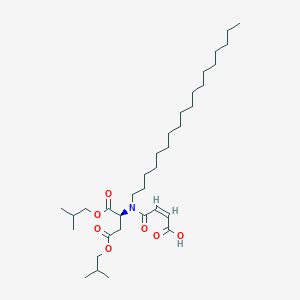
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
